Acetic acid;hexa-3,5-dien-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexa-3,5-dien-1-ol can be achieved through various synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form a 1,3-diene . This reaction is typically carried out in the presence of a strong base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) . The reaction conditions often require low temperatures to ensure the stability of the intermediates and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hexa-3,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid;hexa-3,5-dien-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;hexa-3,5-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and a decrease in inflammation . Additionally, the compound’s structure allows it to interact with cellular membranes, altering their properties and affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Hexa-1,3-dien-1-ol: This compound shares a similar diene structure but lacks the acetic acid group.
Ethyl sorbate: Another compound with a similar diene structure but different functional groups.
Uniqueness
Acetic acid;hexa-3,5-dien-1-ol is unique due to the presence of both the acetic acid and hexa-3,5-dien-1-ol moieties. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
36206-75-4 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
acetic acid;hexa-3,5-dien-1-ol |
InChI |
InChI=1S/C6H10O.C2H4O2/c1-2-3-4-5-6-7;1-2(3)4/h2-4,7H,1,5-6H2;1H3,(H,3,4) |
InChI Key |
URKJNJMQMVCLHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CC=CCCO |
Origin of Product |
United States |
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